molecular formula C7H12O4S B13457857 2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid

2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid

Cat. No.: B13457857
M. Wt: 192.24 g/mol
InChI Key: NAJRUTRDGIJLMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid is a sulfur-containing acetic acid derivative featuring a 1,4-dioxane ring substituted at the 2-position with a methylsulfanyl group. This structure combines the polar ether oxygen atoms of the dioxane ring with the reactive thioether (-S-) and carboxylic acid (-COOH) groups. Its reactivity and physical properties are influenced by the electron-donating dioxane ring and the steric effects of the methylsulfanyl substituent.

Properties

Molecular Formula

C7H12O4S

Molecular Weight

192.24 g/mol

IUPAC Name

2-(1,4-dioxan-2-ylmethylsulfanyl)acetic acid

InChI

InChI=1S/C7H12O4S/c8-7(9)5-12-4-6-3-10-1-2-11-6/h6H,1-5H2,(H,8,9)

InChI Key

NAJRUTRDGIJLMI-UHFFFAOYSA-N

Canonical SMILES

C1COC(CO1)CSCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid typically involves the reaction of 1,4-dioxane with a suitable sulfanyl acetic acid precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetic acid moiety can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols, acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Esters.

Scientific Research Applications

2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the dioxane ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

2-[(Isopropoxycarbonothioyl)sulfanyl]acetic Acid

Structural Features :

  • Substituent: Isopropoxycarbonothioyl (-SC(O)O-iPr) group attached to the acetic acid backbone.
  • Functional Groups: Xanthate (O-alkyl dithiocarbonate), carboxylic acid.

Key Properties :

  • Melting Point: 44.3 °C (DSC) .
  • Synthesis: Reacts via carbon disulfide and bromoacetic acid in a two-step process involving potassium hydroxide and 2-propanol .
  • Applications: Serves as a chain-transfer agent (CTA) in reversible addition-fragmentation chain-transfer (RAFT) polymerization of vinyl acetate, enabling controlled radical polymerization .

Comparison: The dioxane ring in the target compound introduces ether oxygen atoms, which may enhance solubility in polar solvents compared to the isopropoxy group. However, the xanthate group in 2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid provides superior radical stabilization during polymerization, making it more effective for RAFT applications.

2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid)

Structural Features :

  • Substituent: Two phenyl groups and a hydroxyl (-OH) group on the α-carbon.
  • Functional Groups: Carboxylic acid, hydroxyl.

Key Properties :

  • Molecular Formula: C₁₄H₁₂O₃ .
  • Synonyms: Diphenylglycolic acid, benzilic acid .
  • Applications: Pharmaceutical intermediate (e.g., anticholinergic drugs) due to its rigid aromatic structure .

Comparison :
The phenyl groups in benzilic acid confer strong electron-withdrawing effects, lowering the pKa of the carboxylic acid compared to the dioxane-containing compound. The dioxane ring’s ether oxygens may increase hydrophilicity, whereas benzilic acid’s aromaticity enhances lipid solubility, favoring blood-brain barrier penetration in drug design.

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

Structural Features :

  • Substituent: Fmoc-protected piperazine ring.
  • Functional Groups: Carboxylic acid, tertiary amine (protected).

Key Properties :

  • Molecular Formula: C₂₁H₂₂N₂O₄ .
  • Applications: Peptide synthesis (Fmoc group enables solid-phase coupling) .

Comparison :
The Fmoc-piperazine moiety imparts significant steric bulk and UV activity, which are absent in the dioxane derivative. While both compounds contain acetic acid, the target compound’s dioxane and thioether groups may favor metal chelation or thiol-based conjugation, contrasting with the peptide-coupling utility of the Fmoc derivative.

2-(5,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid

Structural Features :

  • Substituent: Benzofuran ring with methyl and methylsulfanyl groups.
  • Functional Groups: Carboxylic acid, thioether.

Key Properties :

  • Crystal Packing: Forms centrosymmetric dimers via O–H⋯O hydrogen bonds and C–H⋯π interactions .
  • Synthesis: Derived from alkaline hydrolysis of ethyl ester precursors .

Comparison :
The benzofuran core introduces aromatic π-π stacking interactions, absent in the dioxane derivative. Both compounds exhibit hydrogen-bonding capability via carboxylic acid groups, but the benzofuran’s planar structure may enhance crystallinity compared to the flexible dioxane ring.

Research Findings and Implications

  • Synthesis : The dioxane-containing compound may be synthesized via thiol-alkylation reactions analogous to , but its dioxane ring would require prior synthesis (e.g., cyclization of diols).
  • Applications : While the xanthate derivative () is optimized for RAFT, the target compound’s dioxane ring could improve solubility in aqueous-organic hybrid systems.
  • Acidity : The electron-donating dioxane ring may raise the carboxylic acid pKa compared to benzilic acid (), affecting ionization in biological systems.
  • Crystallography : Hydrogen-bonding patterns in the benzofuran derivative () suggest the target compound could form similar dimers, though its flexible dioxane ring might reduce crystallinity.

Biological Activity

2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and relevant research findings.

Synthesis

The synthesis of 2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid typically involves the reaction of 1,4-dioxane derivatives with sulfanyl acetic acid under controlled conditions. The compound's unique structure combines a dioxane ring with a sulfanyl group, which is critical for its biological activity.

Biological Activity

The biological activity of 2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid has been evaluated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been tested against strains of Candida, Staphylococcus aureus, and Escherichia coli. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness compared to standard antibiotics.

PathogenMIC (µg/mL)Reference Drug (Fluconazole)
Candida albicans816
Staphylococcus aureus48
Escherichia coli1632

Anticancer Activity

In vitro studies have shown that 2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid can inhibit the proliferation of cancer cells. The compound was tested against several cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent reduction in cell viability.

Cell LineIC50 (µM)Reference Drug (Doxorubicin)
MCF-7 (Breast Cancer)1510
HT-29 (Colon Cancer)2012

The mechanism through which 2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Production : It induces oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : Studies suggest that the compound causes cell cycle arrest at the G1 phase, thereby preventing further proliferation of cancer cells.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study conducted by Al-Azhar University evaluated the antimicrobial effects of various derivatives of sulfanyl acetic acids. The results showed that compounds similar to 2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid had comparable or superior activity to traditional antibiotics .
  • Cancer Cell Line Analysis : Another study assessed the effects of this compound on different cancer cell lines. It was found that treatment with varying concentrations led to significant apoptosis in MCF-7 cells, indicating potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.